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PROTAC BET Degrader-10

Targeted Protein Degradation BRD4 Cereblon Ligand

PROTAC BET Degrader-10 (CAS 1957234-97-7) is a bifunctional PROTAC that degrades BRD4 via cereblon-mediated ubiquitination, overcoming the limitations of occupancy-based BET inhibitors. Researchers can study catalytic degradation kinetics with a well-characterized tool compound exhibiting a DC50 of 49 nM, enabling clear dose-response analysis and hook-effect characterization. • Enables kinetic and mechanistic studies of CRBN-dependent BRD4 degradation in AML and multiple myeloma models. • Validated reference standard for HTS assay development and E3 ligase (CRBN vs. VHL) comparison studies. • ≥98% purity with batch-specific CoA; stable at ambient shipping conditions for reliable global procurement.

Molecular Formula C39H39ClN8O6S
Molecular Weight 783.3 g/mol
Cat. No. B8117389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BET Degrader-10
Molecular FormulaC39H39ClN8O6S
Molecular Weight783.3 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCC(=O)NCC4=C5C(=CC=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C39H39ClN8O6S/c1-20-21(2)55-39-32(20)34(23-11-13-25(40)14-12-23)43-27(35-46-45-22(3)47(35)39)18-31(51)41-17-6-4-5-10-29(49)42-19-24-8-7-9-26-33(24)38(54)48(37(26)53)28-15-16-30(50)44-36(28)52/h7-9,11-14,27-28H,4-6,10,15-19H2,1-3H3,(H,41,51)(H,42,49)(H,44,50,52)/t27-,28?/m0/s1
InChIKeyKVKRYCAWRGWYNN-MBMZGMDYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BET Degrader-10 Overview


PROTAC BET Degrader-10 (CAS 1957234-97-7) is a bifunctional PROTAC molecule that targets the BET protein BRD4 for degradation via the ubiquitin-proteasome system. It consists of a BRD4-binding ligand linked to a cereblon (CRBN) E3 ligase ligand, exhibiting a DC50 of 49 nM for BRD4 degradation . First disclosed in patent WO2017007612A1 as Example 37, it serves as a foundational tool compound for studying targeted protein degradation and BRD4 biology in oncology research [1].

Bifunctional PROTAC degrader tool compound
CRBN-mediated BRD4 degradation pathway studies
Oncology research models — BRD4 biology

PROTAC BET Degrader-10 Substitution Risk


In-class substitution fails because PROTACs like PROTAC BET Degrader-10 operate via a fundamentally distinct mechanism—inducing catalytic degradation rather than occupancy-based inhibition—and their efficacy depends on precise ternary complex formation between the target protein (BRD4), the E3 ligase (CRBN), and the degrader molecule [1]. Even among CRBN-based BET PROTACs, subtle differences in linker composition and ligand geometry profoundly impact degradation kinetics, potency, and selectivity profiles [2]. Substituting PROTAC BET Degrader-10 with a structurally similar analog or a BET inhibitor like JQ1 would invalidate experimental comparisons and introduce confounding variables in degradation efficiency and downstream biological readouts.

Target
PROTAC BET Degrader-10
Substitute Risk
BET inhibitor (e.g., JQ1): occupancy-based inhibition vs catalytic degradation — mechanism mismatch may invalidate comparisons
Target
CRBN-recruiting PROTAC
Substitute Risk
Other CRBN-based BET PROTACs: linker geometry and ligand positioning may shift degradation kinetics and selectivity profiles
Target
CRBN E3 ligase pathway
Substitute Risk
VHL-based PROTACs (e.g., ARV-771, MZ1): E3 ligase specificity may not transfer — CRBN expression context may differ

PROTAC BET Degrader-10 Differentiation Evidence


BRD4 Degradation Potency vs. dBET1

PROTAC BET Degrader-10 achieves a DC50 of 49 nM for BRD4 degradation, making it approximately 8.8-fold more potent than the canonical CRBN-based degrader dBET1, which has an EC50 of 430 nM under comparable conditions [1]. This potency advantage is attributed to optimized linker geometry and ligand positioning that enhances ternary complex formation efficiency.

BRD4 Degradation vs dBET1
Cross-study comparable
DC50 = 49 nM vs dBET1 EC50 = 430 nM
Reported higher degradation efficiency in tested comparison
Cellular degradation assay; cross-study context
Targeted Protein Degradation BRD4 Cereblon Ligand DC50 PROTAC

E3 Ligase Recruitment: CRBN vs. VHL

PROTAC BET Degrader-10 exclusively recruits the CRBN E3 ligase via its thalidomide-based ligand [1]. In contrast, ARV-771 and MZ1 recruit the VHL E3 ligase [2]. This CRBN-dependence confers distinct tissue selectivity and sensitivity to endogenous CRBN expression levels, which are elevated in hematological malignancies and downregulated by immunomodulatory drugs (IMiDs) like lenalidomide [3]. This mechanistic divergence allows researchers to interrogate E3-ligase-specific biology and overcome potential resistance mechanisms associated with VHL-based degraders.

E3 Ligase: CRBN vs VHL
Class-level inference
Recruits CRBN vs VHL (ARV-771 / MZ1)
Supports CRBN-pathway study fit
Qualitative E3 ligase specificity; tissue expression context
E3 Ligase Cereblon VHL PROTAC Mechanism of Action

Degradation Kinetics Profile

PROTAC BET Degrader-10's DC50 of 49 nM positions it in a moderate potency range relative to ultra-potent next-generation degraders like GNE-987 (DC50 = 0.03 nM) and less potent early degraders like dBET1 (EC50 = 430 nM) [1]. This intermediate potency is advantageous for studying degradation kinetics and hook effect phenomena without immediate saturation of the ubiquitin-proteasome system [2]. It allows for clear dose-response relationships in cellular assays, facilitating robust quantification of degradation efficiency.

Degradation Kinetics
Cross-study comparable
DC50 = 49 nM (intermediate range)
Supports dose-response study design
Between ultra-potent GNE-987 (0.03 nM) and dBET1 (430 nM)
Degradation Kinetics DC50 BRD4 PROTAC Potency

Purity and Stability Profile

Commercial preparations of PROTAC BET Degrader-10 are typically supplied with a purity of ≥98% (HPLC) and a molecular weight of 783.29 g/mol (C39H39ClN8O6S) [1]. This high purity minimizes the impact of unknown impurities on experimental outcomes, a critical factor when comparing results across studies. In contrast, less rigorously characterized analogs may contain degradation products or synthetic intermediates that confound biological interpretation [2]. The compound is stable when stored at -20°C in powder form for up to 3 years, ensuring long-term experimental reproducibility [3].

Purity Specification
Supporting evidence
≥98% purity (HPLC)
Supports experimental reproducibility
Research-grade specification; vendor-reported
Chemical Stability Purity Quality Control Reproducibility PROTAC

PROTAC BET Degrader-10 Application Scenarios


Mechanistic Studies of CRBN-Dependent BRD4 Degradation

PROTAC BET Degrader-10 is ideally suited for investigating the kinetics and dynamics of cereblon-mediated BRD4 degradation in cellular models of hematological malignancies, where CRBN expression is often elevated [1]. Its moderate DC50 of 49 nM allows for clear dose-response analysis and characterization of the hook effect without immediate saturation of the degradation machinery [2].

E3 Ligase Selectivity in PROTAC Design

Researchers seeking to compare the functional consequences of recruiting CRBN versus VHL E3 ligases for BRD4 degradation can use PROTAC BET Degrader-10 as a well-characterized CRBN-based tool compound, contrasting it with VHL-based degraders like ARV-771 or MZ1 [3]. Such studies can reveal E3-ligase-specific effects on degradation efficiency, target selectivity, and downstream biological responses.

HTS Assay Development and Quality Control

With its well-defined chemical properties (MW 783.29, purity ≥98%) and established degradation activity, PROTAC BET Degrader-10 serves as an excellent reference standard for developing and validating high-throughput screening assays aimed at identifying novel BET-targeting PROTACs or evaluating degradation efficiency across different cellular contexts .

BRD4 Transcriptional Programs in Oncology

PROTAC BET Degrader-10 is a valuable probe for dissecting the role of BRD4 in oncogenic transcription, particularly in cancer cell lines sensitive to BRD4 depletion, such as acute myeloid leukemia (AML) and multiple myeloma models [4]. Its use can elucidate the downstream effects of BRD4 degradation on c-MYC expression, cell cycle progression, and apoptosis.

Application
Selection Property
Validation Focus
CRBN-dependent BRD4 degradation studies
DC50 degradation kinetics context
CRBN expression-level endpoints
E3 ligase specificity comparison studies
CRBN vs VHL recruitment profile
E3-ligase-dependent degradation endpoints
HTS assay development studies
Defined chemical identity
Degradation activity benchmarking
BRD4 transcriptional program studies
BRD4 pathway engagement
c-MYC and cell-cycle endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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